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[1,2,4]TRIAZINE

Cat. No.: B1357939

\ J

An In-depth Technical Guide on 5-METHYL-4-(METHYLTHIO)PYRROLOJ1,2-F][1][2]
[3]TRIAZINE and its Core Scaffold for Drug Discovery Professionals

Introduction

5-Methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine is a heterocyclic compound belonging to
the pyrrolo[1,2-f][1][2][3]triazine class of molecules. While specific data on this particular
derivative is limited, the core pyrrolotriazine scaffold is of significant interest in medicinal
chemistry. This scaffold is recognized as a "privileged" structure, meaning it can bind to multiple
biological targets, and is a key component in a variety of therapeutic agents, including kinase
inhibitors for cancer therapy and antiviral nucleoside analogs.[3] This guide provides an
overview of the known properties of 5-methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine and
delves into the well-documented characteristics and applications of its parent scaffold.

Core Compound Properties: 5-METHYL-4-
(METHYLTHIO)PYRROLO[1,2-F][1][2][3]TRIAZINE

Publicly available data on 5-methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine is primarily
limited to its identity as a research chemical. It is cited as a reactant in the preparation of
substituted pyrrolotriazines that act as dual inhibitors of the protein tyrosine kinases EGFR
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(Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2).
[4]

Property Value Source

CAS Number 859205-88-2 ChemicalBook[4]

Molecular Formula CsHoN3S Angene International[5]
5-Methyl-4-

Synonyms (methylthio)pyrrolo[2,1-f][1][2] BLDpharm[6]
[3]triazine

] Research chemical for )
Primary Use ) ) o ChemicalBook[4]
synthesis of kinase inhibitors

No empirical data on properties such as melting point, boiling point, or solubility for this specific
compound were found in the public domain.

The Pyrrolo[1,2-f][1][2][3]triazine Scaffold: A
Versatile Pharmacophore

The pyrrolo[1,2-f][1][2][3]triazine nucleus is a fused heterocyclic system that has proven to be a
highly effective template for mimicking the purine core of ATP, the energy currency of the cell
that is also the substrate for kinase enzymes.[2][3] This mimicry allows derivatives to act as
competitive inhibitors in the ATP-binding pocket of various kinases, which are crucial regulators
of cell signaling and are often dysregulated in diseases like cancer.[1][2]

Biological Activity: Kinase Inhibition

The pyrrolotriazine scaffold is a cornerstone for numerous potent and selective kinase
inhibitors.[1] Different substitutions on the core ring structure allow for targeting of various
kinase families.

» VEGFR-2 Inhibition: Several pyrrolotriazine derivatives have been synthesized as potent
inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of
angiogenesis (the formation of new blood vessels) which is critical for tumor growth. Some
compounds exhibit ICso values in the low nanomolar range.[1][7]
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« EGFR Inhibition: By attaching specific substituents, such as a 4-((3-chloro-4-
fluorophenyl)amino) group, the scaffold yields potent inhibitors of EGFR, a receptor often
overexpressed in various cancers.[2]

o FGFR Inhibition: The fibroblast growth factor receptor (FGFR) family is another class of
tyrosine kinases involved in cancer. Pyrrolotriazine derivatives have been developed as
effective inhibitors of FGFR-1.[1]

e c-Met Inhibition: The c-Met proto-oncogene, another tyrosine kinase, is also a target for this
class of compounds.[1]

The versatility of this scaffold has led to the development of approved drugs, such as Brivanib
Alaninate, an antitumorigenic agent.[8]

Antiviral Applications

Beyond cancer, the pyrrolo[1,2-f][1][2][3]triazine core is a fundamental component of the broad-
spectrum antiviral drug Remdesivir, which has been used in the treatment of RNA virus
infections, including SARS-CoV-2.[8]

Signaling Pathway and Mechanism of Action

Pyrrolotriazine-based kinase inhibitors typically function as ATP-competitive inhibitors. They
occupy the ATP-binding site on the kinase, preventing the phosphorylation of downstream
substrate proteins. This action blocks the signal transduction cascade that promotes cell
proliferation, survival, and angiogenesis.
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Caption: ATP-competitive inhibition of a Receptor Tyrosine Kinase by a pyrrolotriazine
derivative.

Experimental Protocols

While a specific protocol for the synthesis of 5-methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine
is not publicly detailed, a general synthetic strategy for the pyrrolotriazine scaffold often starts
from a pyrrole derivative.[8]

Representative Synthesis of a Pyrrolo[1,2-f][1][2]
[3]triazine Core
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This protocol is a generalized representation based on common synthetic routes described in
the literature.[8]

e N-Amination of Pyrrole: A suitable N-unsubstituted pyrrole derivative is treated with an
aminating agent, such as O-(diphenylphosphinyl)hydroxylamine or NHzCl, in the presence of
a strong base like sodium hydride (NaH) to form an N-aminopyrrole intermediate.

e Cyclization: The resulting N-aminopyrrole is then cyclized. A common method involves
heating the intermediate with formamidine acetate or a similar reagent to construct the
triazine ring, yielding the core pyrrolo[1,2-f][1][2][3]triazine structure.

e Functionalization: Further modifications, such as the introduction of the methyl and
methylthio groups at the 5 and 4 positions respectively, would be achieved through
subsequent reaction steps tailored to the desired final product.

General Kinase Inhibition Assay Workflow

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a
compound like a pyrrolotriazine derivative against a target kinase.
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Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

5-Methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine is a specific derivative of a highly valuable
chemical scaffold. While detailed information on this compound is sparse, the extensive
research into the pyrrolo[1,2-f][1][2][3]triazine core provides a strong foundation for
understanding its potential as a kinase inhibitor. Its utility as a building block for dual
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EGFR/HERZ2 inhibitors highlights its relevance in modern drug discovery. Researchers and
drug development professionals can leverage the known structure-activity relationships of the
broader pyrrolotriazine class to explore the therapeutic potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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